Asebotoxin V, bisdeacyl-

Descripción

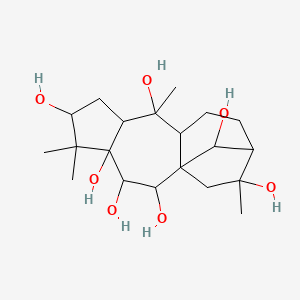

Asebotoxin V, bisdeacyl- (CAS: 56663-60-6; PubChem CID: 171535) is a tetracyclic diterpene derivative isolated from Pieris japonica. Key properties include:

Propiedades

Número CAS |

56663-60-6 |

|---|---|

Fórmula molecular |

C20H34O7 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14,16-heptol |

InChI |

InChI=1S/C20H34O7/c1-16(2)12(21)7-11-18(4,26)10-6-5-9-13(22)19(10,8-17(9,3)25)14(23)15(24)20(11,16)27/h9-15,21-27H,5-8H2,1-4H3 |

Clave InChI |

HRJZZHMMTOORSG-BPYSUHJDSA-N |

SMILES |

CC1(C(CC2C1(C(C(C34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)O)C |

SMILES canónico |

CC1(C(CC2C1(C(C(C34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deacylpieristoxin F; Bisdeacylasebotoxin V; Asebotoxin V, bisdeacyl-. |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Asebotoxin X and Pieroside A

Asebotoxin X and pieroside A (isolated from Pieris japonica) are diterpenes with structural parallels but critical differences:

| Property | Asebotoxin V, bisdeacyl- | Asebotoxin X | Pieroside A |

|---|---|---|---|

| Molecular Class | Tetracyclic diterpene heptol | Diterpene | Diterpene glucoside |

| Molecular Formula | C20H34O7 | Not reported | Not reported |

| Functional Groups | 7 hydroxyls, no acyl groups | Likely hydroxyls/acyl groups* | Glucosyl moiety attached |

| Solubility | Polar solvents (DMSO, H2O) | Likely lower due to acyl groups | Enhanced via glycosylation |

| Bioactivity | Not reported | Not reported | Antifeedant properties inferred |

*Structural elucidation of asebotoxin X suggests diterpene features but lacks explicit solubility or LogP data . Pieroside A’s glucoside moiety enhances solubility and may confer insecticidal activity, unlike the non-glycosylated asebotoxin V, bisdeacyl- .

Phloridzin (Historical Context)

A 1933 study identified "asebotoxin" from Kalmia latifolia as identical to phloridzin, a dihydrochalcone glycoside . This conflicts with modern nomenclature, where asebotoxin V, bisdeacyl- is a diterpene, highlighting taxonomic and structural discrepancies.

| Property | Asebotoxin V, bisdeacyl- | Phloridzin |

|---|---|---|

| Source | Pieris japonica | Kalmia latifolia |

| Molecular Class | Diterpene | Flavonoid glycoside |

| Key Functional Groups | Heptol | Glucosyl-phloretin |

| Bioactivity | Underexplored | Antidiabetic, antioxidant |

Key Research Findings and Implications

- Solubility Advantage : Compared to acylated analogs, its hydrophilicity may improve aqueous solubility for in vivo applications .

- Nomenclature Challenges: Historical misalignment (e.g., phloridzin confusion) underscores the need for standardized naming conventions in natural product chemistry .

Notes and Limitations

- Data Gaps : Bioactivity data for asebotoxin V, bisdeacyl- and its analogs remain sparse, necessitating further pharmacological studies.

- Source-Dependent Variability : Structural differences between asebotoxins from Pieris japonica and Kalmia latifolia highlight the impact of plant source on compound identity .

- Synthetic Potential: The absence of stereocenters in asebotoxin V, bisdeacyl- may simplify synthetic modification compared to stereochemically complex diterpenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.